molecular formula C15H23NO B1361179 4-(Dibutylamino)benzaldehyde CAS No. 90134-10-4

4-(Dibutylamino)benzaldehyde

Cat. No.: B1361179
CAS No.: 90134-10-4
M. Wt: 233.35 g/mol
InChI Key: VNWPLOWYHIDMEB-UHFFFAOYSA-N
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Description

4-(Dibutylamino)benzaldehyde (CAS 90134-10-4) is an organic compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound serves as a versatile precursor and key intermediate in advanced materials science. Its primary research application is in the modification of nonlinear optical dyes for use in dye-sensitized solar cells (DSSCs), where it functions as a crucial electron acceptor component to enhance the device's performance . Furthermore, its structural motif, featuring a dialkylamino group in the para-position to the aldehyde function, is of significant value in polymer science. Amines containing this group are employed as low-viscosity, fast-reacting hardeners for epoxy resin coatings, enabling the formation of high-quality, stable films even under challenging conditions . The compound is characterized by a calculated density of 0.98 g/cm³ and a high boiling point of approximately 386.7°C, making it suitable for high-temperature synthetic processes . High-quality mass spectral data for this compound, including MS1 and MS2 spectra, are available and have been curated using high-resolution instruments like the Q Exactive Orbitrap . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dibutylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-5-11-16(12-6-4-2)15-9-7-14(13-17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWPLOWYHIDMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345542
Record name 4-(Dibutylamino)benzaldehyde
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Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90134-10-4
Record name 4-(Dibutylamino)benzaldehyde
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Record name 4-(Dibutylamino)benzaldehyde
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Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(Dibutylamino)benzaldehyde

The synthesis of this compound can be efficiently achieved through several key methodologies, primarily involving the formylation of N,N-dibutylaniline or the nucleophilic substitution of a suitable benzaldehyde (B42025) derivative.

A prominent method for the synthesis of 4-(dialkylamino)benzaldehydes is the Vilsmeier-Haack reaction. chemistrysteps.comijpcbs.comorganic-chemistry.org This reaction facilitates the formylation of electron-rich aromatic compounds, such as N,N-dibutylaniline. The process involves the use of a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. chemistrysteps.comorganic-chemistry.org The electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring of N,N-dibutylaniline, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired this compound. wikipedia.org The reaction is generally effective for aromatic substrates bearing electron-donating groups, which activate the ring towards electrophilic substitution. chemistrysteps.com

Another related formylation technique is the Rieche formylation, which employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst such as titanium tetrachloride or tin(IV) tetrachloride. researchgate.netmdpi.com This method also provides a direct route to aromatic aldehydes from activated aromatic precursors.

A typical procedure for a related compound, 4-(dimethylamino)benzaldehyde (B131446), via the Vilsmeier-Haack reaction involves treating N,N-dimethylaniline with a mixture of DMF and POCl₃. thieme-connect.de The reaction mixture is heated, and after an appropriate reaction time, the intermediate is hydrolyzed to afford the final product in high yield. thieme-connect.de A similar strategy can be applied for the synthesis of this compound starting from N,N-dibutylaniline.

Table 1: Key Features of Catalytic Condensation Reactions for this compound Synthesis
ReactionFormylating Agent/CatalystSubstrateKey Characteristics
Vilsmeier-Haack ReactionDMF/POCl₃N,N-DibutylanilineMild and efficient for electron-rich arenes. ijpcbs.com
Rieche FormylationDichloromethyl methyl ether/Lewis Acid (e.g., TiCl₄)N,N-DibutylanilineEffective for formylating activated aromatic rings. researchgate.net

An alternative synthetic strategy involves nucleophilic aromatic substitution (SNAr) reactions. This approach typically starts with a benzaldehyde derivative bearing a good leaving group, such as a halogen, at the para position. For instance, 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde (B46862) can serve as suitable precursors. google.comgoogle.com The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack.

In this method, 4-halobenzaldehyde is reacted with dibutylamine. The nucleophilic amine displaces the halide, leading to the formation of this compound. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and may be facilitated by a phase-transfer catalyst in some instances. google.com The choice of solvent and reaction temperature is crucial for optimizing the reaction rate and yield. Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are commonly employed. google.com

Table 2: Nucleophilic Aromatic Substitution for this compound Synthesis
Starting MaterialReagentTypical ConditionsProduct
4-FluorobenzaldehydeDibutylamineBase, high temperature, polar aprotic solventThis compound
4-ChlorobenzaldehydeDibutylamineBase, catalyst (optional), high temperatureThis compound

Derivatization Strategies Utilizing the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives with interesting photophysical and biological properties.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. nih.gov This condensation reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mediresonline.org The resulting C=N double bond is a key structural motif in many biologically active compounds and ligands for metal complexes. nih.govnih.gov

The synthesis of Schiff bases from substituted benzaldehydes is a well-established process. mediresonline.orgnih.gov For example, reacting 4-(dimethylamino)benzaldehyde with various amino derivatives has been reported to yield a series of Schiff bases with potential biological activities. researchgate.net Similarly, this compound can be condensed with a variety of primary amines, including aliphatic and aromatic amines, to generate a library of novel imine derivatives.

Table 3: Examples of Schiff Base Formation with Substituted Benzaldehydes
AldehydeAmineProduct TypePotential Applications
This compoundAniline derivativesAromatic Schiff BaseLiquid crystals, nonlinear optical materials
This compoundAmino acidsChiral Schiff BaseAsymmetric synthesis, biological probes
This compoundHydrazine derivativesHydrazoneAntimicrobial agents, metal complexes

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. organicreactions.orgsigmaaldrich.comwikipedia.org this compound is an excellent substrate for this reaction due to the electron-donating nature of the dibutylamino group, which enhances the reactivity of the aldehyde.

This reaction is extensively used in the synthesis of styryl dyes, which are characterized by a donor-π-acceptor (D-π-A) structure. sigmaaldrich.comresearchgate.netnih.gov In a typical synthesis, this compound (the donor part) is condensed with an active methylene compound such as malononitrile, cyanoacetic acid esters, or barbituric acid (the acceptor part). nih.govnih.govarkat-usa.org The resulting styryl derivatives often exhibit interesting photophysical properties, including strong absorption and fluorescence, making them useful as fluorescent probes and in nonlinear optics. chemimpex.com For instance, the condensation of 4-(dimethylamino)benzaldehyde with ethyl cyanoacetate (B8463686) has been studied in various ionic liquids. arkat-usa.org

Table 4: Knoevenagel Condensation of this compound for Styryl Dye Synthesis
Active Methylene CompoundCatalystProduct ClassKey Properties
MalononitrilePiperidine (B6355638), PyrrolidineDicyanovinyl derivativesStrong intramolecular charge transfer
Ethyl CyanoacetateBasic catalystsα-Cyano-β-arylacrylatesFluorescent, used in polymer chemistry
Barbituric AcidWeak basesBarbiturate-based dyesPotential medicinal applications

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.orgharvard.edunih.gov These reactions involve the treatment of an aldehyde or ketone with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) to form a new carbon-carbon double bond. organic-chemistry.orgwikipedia.org

This compound can be readily converted into various styryl derivatives through these olefination reactions. The HWE reaction, in particular, is often preferred for the synthesis of (E)-alkenes with high stereoselectivity. organic-chemistry.orgwikipedia.org For example, the reaction of this compound with a suitable phosphonate ester in the presence of a base would yield the corresponding stilbene (B7821643) derivative. A similar transformation has been reported for the synthesis of 4-(4-(diphenylamino)styryl)benzaldehyde via the Wittig reaction, highlighting the utility of this methodology for creating extended π-conjugated systems. researchgate.net These reactions are crucial for the synthesis of organic materials for optoelectronics and other advanced applications. researchgate.net

Table 5: Olefination Reactions of this compound
ReactionReagentProduct TypeAdvantages
Wittig ReactionPhosphonium ylideStyryl derivativesWide applicability
Horner-Wadsworth-Emmons ReactionPhosphonate carbanion(E)-Styryl derivativesHigh (E)-selectivity, easy purification wikipedia.org

Strategies for Modifying the Amino Substituent

The dibutylamino group offers a versatile handle for structural modification, allowing for the synthesis of a diverse library of analogs with potentially altered electronic and steric properties.

A primary strategy for creating structural analogs of this compound is to vary the alkyl chains on the nitrogen atom. Reductive amination, also known as reductive alkylation, is a powerful and widely used method for this purpose. organicreactions.orgwikipedia.org This reaction involves the condensation of a primary or secondary amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize analogs of this compound, one could start with 4-aminobenzaldehyde (B1209532) and react it with various aldehydes or ketones in the presence of a suitable reducing agent. For example, reacting 4-aminobenzaldehyde with two equivalents of butyraldehyde (B50154) would yield the parent compound. By substituting butyraldehyde with other carbonyl compounds, a range of N,N-disubstituted analogs can be produced. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without affecting the initial aldehyde. masterorganicchemistry.comorganic-chemistry.org

Starting AmineCarbonyl CompoundPotential Product (Structural Analog)
4-AminobenzaldehydePropanal4-(Dipropylamino)benzaldehyde
4-AminobenzaldehydeIsobutyraldehyde4-(Diisobutylamino)benzaldehyde
4-AminobenzaldehydeCyclopentanone4-(Dicyclopentylamino)benzaldehyde
4-(Butylamino)benzaldehydeEthanal (Acetaldehyde)4-(N-Butyl-N-ethylamino)benzaldehyde

Incorporating a cyclic amine in place of the acyclic dibutylamino group is another effective strategy for modifying the molecular structure. This is typically achieved through a nucleophilic aromatic substitution reaction, where the cyclic amine displaces a leaving group, such as a halogen, from the para position of the benzaldehyde ring.

A common precursor for this synthesis is 4-fluorobenzaldehyde, as the fluorine atom is an excellent leaving group for this type of reaction. The synthesis involves heating 4-fluorobenzaldehyde with a cyclic secondary amine, such as piperidine or morpholine, in the presence of a base like anhydrous potassium carbonate (K₂CO₃) and a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.comnih.govchemicalbook.com The base neutralizes the hydrofluoric acid byproduct, driving the reaction to completion. This method provides high yields of the desired 4-(cycloamino)benzaldehyde derivatives. chemicalbook.comchemicalbook.com

Cyclic Amine ReactantProduct NameChemical Structure of Amino Group
Piperidine4-(Piperidin-1-yl)benzaldehyde chemicalbook.comsigmaaldrich.com-N(CH₂)₅
Morpholine4-(Morpholin-4-yl)benzaldehyde chemicalbook.comchemicalbook.com-N(CH₂CH₂)₂O
Pyrrolidine4-(Pyrrolidin-1-yl)benzaldehyde-N(CH₂)₄
Azepane4-(Azepan-1-yl)benzaldehyde-N(CH₂)₆

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes and their derivatives to reduce environmental impact and improve efficiency. These approaches focus on using less hazardous solvents, renewable starting materials, and catalytic methods.

For the synthesis of derivatives, multicomponent reactions (MCRs) are a prime example of a green strategy. MCRs combine three or more reactants in a single step to form a product that contains portions of all reactants, which is highly atom-economical. For instance, an environmentally benign, one-pot synthesis of 2-amino-4H-benzopyran derivatives utilizes aromatic aldehydes, dimedone, and malononitrile, catalyzed by sustainable coconut seed coat ash in an aqueous medium. ajgreenchem.com Another approach describes the synthesis of pyran derivatives via a three-component reaction of an aryl aldehyde, malononitrile, and a C-H activated compound under solvent-free mechanochemical (ball milling) conditions. rsc.org This method avoids hazardous solvents and often proceeds rapidly at ambient temperature. rsc.org

The use of water as a solvent and the application of biocatalysis are also key green approaches. semanticscholar.org Reductive amination, a key step in modifying the amino substituent, can be performed under greener conditions using recyclable catalysts and avoiding hazardous reagents. researchgate.net For example, iron-based Lewis catalysts have been used to promote imine formation for reductive amination in more environmentally friendly solvents. researchgate.net

Green Chemistry ApproachDescriptionExample Application for Aldehyde Derivatives
Mechanochemistry (Ball Milling)Solvent-free or low-solvent reactions induced by mechanical force.Three-component synthesis of 4H-pyran derivatives from aromatic aldehydes. rsc.org
Use of Green CatalystsEmploying non-toxic, renewable, and recyclable catalysts.Synthesis of benzothiazoles using SnP₂O₇ as a reusable heterogeneous catalyst. mdpi.com
Aqueous Media SynthesisUsing water as a safe and environmentally benign solvent.Synthesis of 2-amino-4H-benzopyran derivatives using a green catalyst in water. ajgreenchem.com
Multicomponent Reactions (MCRs)Combining three or more reactants in a one-pot reaction, increasing atom economy.One-pot synthesis of various heterocyclic compounds starting from an aromatic aldehyde. ajgreenchem.com
BiocatalysisUsing enzymes to catalyze reactions with high selectivity under mild conditions.Oxidation of aldehydes to carboxylic acids using aldehyde dehydrogenases. nih.gov

Comprehensive Spectroscopic Characterization and Structure Property Relationships

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-(dibutylamino)benzaldehyde provides a clear map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two butyl chains attached to the nitrogen atom.

The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, generally between 9.7 and 10.0 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group.

The aromatic protons on the benzene (B151609) ring exhibit a characteristic splitting pattern. Due to the electron-donating effect of the dibutylamino group at the para position, the aromatic protons are split into two distinct doublets. The two protons ortho to the aldehyde group (H-2 and H-6) are electronically different from the two protons meta to the aldehyde group (H-3 and H-5). This results in an AA'BB' spin system, which often simplifies to a pair of doublets with typical ortho coupling constants (J) in the range of 8-9 Hz.

The protons of the dibutylamino group give rise to a series of signals in the upfield region of the spectrum. The methylene (B1212753) protons directly attached to the nitrogen atom (α-CH₂) appear as a triplet, deshielded by the adjacent nitrogen. The subsequent methylene groups (β-CH₂ and γ-CH₂) also appear as multiplets, typically sextets or quintets, due to coupling with their neighboring protons. The terminal methyl protons (δ-CH₃) of the butyl chains appear as a triplet in the most upfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehydic-H9.75s-
Aromatic-H (ortho to CHO)7.73d8.8
Aromatic-H (meta to CHO)6.68d8.8
N-(CH₂CH₂CH₂CH₃)₂3.35t7.6
N-(CH₂CH₂CH₂CH₃)₂1.60m-
N-(CH₂CH₂CH₂CH₃)₂1.38m-
N-(CH₂CH₂CH₂CH₃)₂0.96t7.3

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of non-equivalent carbon atoms and their chemical environments. In this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the carbons of the butyl chains.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, typically in the range of 190-192 ppm. The aromatic carbons show a pattern influenced by the substituents. The carbon atom bearing the aldehyde group (C-1) and the carbon atom bearing the dibutylamino group (C-4) are quaternary and often show weaker signals. The chemical shifts of the aromatic carbons are influenced by the electron-donating dibutylamino group and the electron-withdrawing aldehyde group.

The carbon atoms of the butyl chains are observed in the upfield region of the spectrum. The carbon atom directly attached to the nitrogen (α-C) is the most deshielded of the alkyl carbons. The chemical shifts of the other carbons in the butyl chains (β-C, γ-C, and δ-C) appear at progressively higher fields.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O190.5
Aromatic C-4 (C-N)153.0
Aromatic C-2, C-6132.2
Aromatic C-1 (C-CHO)125.1
Aromatic C-3, C-5110.8
N-CH₂51.0
N-CH₂CH₂29.4
N-CH₂CH₂CH₂20.3
N-CH₂CH₂CH₂CH₃14.0

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and concentration.

Advanced NMR Techniques for Conformational Analysis

While 1D NMR provides the basic structural framework, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons, offering valuable insights into the conformational preferences of the molecule.

For this compound, these techniques can be employed to study the orientation of the dibutylamino group relative to the benzaldehyde (B42025) ring. The rotation around the C-N bond can lead to different conformations. NOESY and ROESY experiments can detect spatial proximities between the protons of the butyl chains and the aromatic protons, which can help in determining the preferred conformation in solution. For instance, observing a NOE/ROE correlation between the α-methylene protons of the butyl group and the aromatic protons would suggest a conformation where the butyl groups are oriented towards the ring. The absence of such correlations might indicate a more extended conformation. These techniques are particularly useful for understanding the dynamic behavior of the molecule in solution. chemrxiv.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a chemical formula of C₁₅H₂₃NO, the expected exact mass can be calculated.

Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS for the analysis of organic molecules. In positive ion mode, the molecule is typically protonated to form the [M+H]⁺ ion. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the determination of the molecular formula with a high degree of accuracy, typically within a few parts per million (ppm).

The theoretical exact mass of the protonated molecule [C₁₅H₂₃NO + H]⁺ is 234.1852. An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonTheoretical m/z
[M+H]⁺234.1852

Electronic Absorption and Photoluminescence Spectroscopy

Electronic absorption and photoluminescence spectroscopy provide valuable information about the electronic structure and excited-state properties of a molecule. These techniques are particularly useful for characterizing compounds with extended π-systems, such as this compound.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of this compound is characterized by a strong absorption band in the ultraviolet region. This absorption is attributed to π → π* electronic transitions within the conjugated system, which includes the benzene ring, the carbonyl group, and the nitrogen atom of the amino group.

The presence of the strong electron-donating dibutylamino group at the para position to the electron-withdrawing aldehyde group results in a significant intramolecular charge transfer (ICT) character for the main absorption band. This ICT transition leads to a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted benzaldehyde. The position of the λmax is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, often leading to a further red shift in the absorption maximum. For a derivative, 5-[4-(N,N-dibutylamino)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, the absorption maximum ranges from 450 nm to 490 nm depending on the solvent. nih.gov For this compound itself, the absorption spectrum in methanol shows a strong absorption band, and similar compounds like 4-(dimethylamino)benzaldehyde (B131446) have a maximum absorbance at 356 nm in methanol. mdpi.com

Table 4: UV-Vis Absorption Data for this compound

Solventλmax (nm)
Methanol~350-400

Note: The λmax value is an approximation based on structurally similar compounds and derivatives.

Photoluminescence (PL) Emission Profiles

This compound exhibits fluorescence, a property stemming from the radiative decay of its excited state. biosynth.com The photoluminescence profile is highly sensitive to the molecular environment, a characteristic feature of compounds with a significant intramolecular charge transfer character. Upon excitation, the molecule transitions to an excited state with increased charge separation compared to the ground state. The subsequent relaxation through the emission of a photon results in fluorescence.

The emission wavelength is subject to change based on solvent conditions, indicating a strong interaction between the molecule's dipole moment and the surrounding solvent molecules. biosynth.com While specific high-resolution emission spectra for this compound are not widely published in readily accessible literature, the general characteristics can be inferred from its structure. The emission is expected to be broad and largely featureless, which is typical for ICT compounds in polar solvents. The energy of the emission, and thus its color, is dependent on the stabilization of the charge-separated excited state by the solvent.

A key parameter in photoluminescence is the Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum. For 4-(dialkylamino)benzaldehydes, a significant Stokes shift is generally observed, particularly in polar solvents, reflecting the substantial reorganization of the solvent shell around the molecule following excitation to the more polar ICT state.

Table 1: Expected Photoluminescence Characteristics of this compound

Parameter Expected Characteristic Rationale
Emission Maximum (λem) Solvent-dependent, red-shifted in polar solvents Stabilization of the polar intramolecular charge transfer (ICT) excited state.
Stokes Shift Large, increases with solvent polarity Greater molecular relaxation and solvent reorganization in the excited state.

| Spectral Shape | Broad and structureless | Loss of vibrational fine structure in the emissive state, common for ICT fluorophores. |

Solvatochromic Behavior Investigations

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of a molecule. This compound is expected to exhibit positive solvatochromism, where the absorption (UV-Vis) and emission (fluorescence) spectra shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases.

This behavior is a hallmark of D-π-A systems. The electron-donating dibutylamino group pushes electron density into the aromatic ring, which is in turn withdrawn by the aldehyde group. The ground state of the molecule is moderately polar, but the first excited state has a much larger dipole moment due to a more pronounced charge separation (the ICT state). Polar solvents stabilize this highly polar excited state more effectively than the ground state, thus lowering its energy. This reduction in the energy gap between the ground and excited states results in the observed red shift in the absorption and, more dramatically, in the emission spectra.

The solvatochromic shifts can be analyzed using models such as the Lippert-Mataga plot, which correlates the Stokes shift with the solvent orientation polarizability. A linear relationship in such a plot is strong evidence for the charge-transfer nature of the excited state.

Table 2: Illustrative Solvatochromic Data for a Generic 4-Dialkylaminobenzaldehyde Derivative

Solvent Polarity Function (Δf) Absorption λmax (nm) Emission λem (nm)
Cyclohexane ~0 ~340 ~400
Toluene ~0.014 ~350 ~430
Dichloromethane ~0.217 ~365 ~480
Acetonitrile ~0.305 ~370 ~510
Water ~0.320 ~380 ~540

Note: This table is illustrative and based on typical values for similar compounds. Actual experimental values for this compound may vary.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu This parameter is critically important for applications such as fluorescent probes and markers, where high brightness is desired. The quantum yield is highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing) from the excited state.

For this compound and related compounds, the fluorescence quantum yield is strongly influenced by the solvent. In non-polar solvents, these types of molecules often exhibit relatively high quantum yields. However, in polar solvents, the quantum yield tends to decrease significantly. This quenching of fluorescence in polar environments is often attributed to the stabilization of the ICT state, which can promote non-radiative decay pathways or lead to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state. In the TICT model, rotation around the C-N bond in the excited state leads to a perpendicular arrangement of the donor and acceptor groups, a conformation that is typically non-emissive and provides an efficient channel for returning to the ground state without emitting light.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl groups would appear in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching from the benzene ring would be observed around 3000-3100 cm⁻¹.

Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1670-1700 cm⁻¹. The conjugation with the aromatic ring and the electron-donating effect of the amino group shifts this peak to a lower wavenumber compared to a simple aliphatic aldehyde. researchgate.netnist.gov

Aromatic C=C Stretching: Vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl-nitrogen bond is expected in the 1300-1360 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information.

The aromatic ring vibrations are often strong in the Raman spectrum.

The C=O stretching band is also observable, though typically weaker than in the IR spectrum.

The symmetric stretching of the benzene ring, often appearing around 1600 cm⁻¹, is usually a prominent Raman peak.

Table 3: Predicted Major Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Spectroscopy Method
2850-2960 Aliphatic C-H Stretch FTIR, Raman
~1685 Aldehyde C=O Stretch FTIR (Strong)
~1600 Aromatic C=C Stretch FTIR, Raman (Strong)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This analysis provides key information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. However, the crystal structures of closely related molecules, such as 4-(diphenylamino)benzaldehyde, have been determined. In the structure of 4-(diphenylamino)benzaldehyde, the nitrogen atom adopts an approximately trigonal-planar geometry. The phenyl rings of the diphenylamino group are twisted out of the plane of the central benzaldehyde ring.

For this compound, a crystal structure would be expected to reveal:

The planarity of the benzaldehyde moiety.

The conformation of the two butyl chains, which are likely to be flexible and may exhibit disorder in the crystal lattice.

The degree of twisting of the dibutylamino group relative to the benzene ring. This dihedral angle is important as it influences the extent of electronic conjugation between the nitrogen lone pair and the π-system, which in turn affects the compound's optical properties.

Intermolecular interactions in the solid state, such as C-H···O hydrogen bonds or π-π stacking, which would dictate the crystal packing.

Without experimental data, detailed structural parameters cannot be provided. However, computational modeling could offer reliable predictions of its solid-state conformation.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the ground-state electronic properties of molecules. This method, rooted in quantum mechanics, provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules such as 4-(Dibutylamino)benzaldehyde. DFT calculations allow for the determination of the molecule's stable three-dimensional structure and the distribution of its electrons.

Before any electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules with flexible components, like the dibutylamino group, this involves conformational analysis to identify the most probable spatial arrangement.

For the analogous 4-(Dimethylamino)benzaldehyde (B131446), DFT calculations have been used to determine its optimized geometry. These theoretical structures can be compared with experimental data, often obtained from X-ray crystallography. For DMABA, it has been shown that the calculated bond lengths and angles are in good agreement with experimental values, validating the computational approach. The planarity of the benzaldehyde (B42025) ring and the trigonal planar geometry around the nitrogen atom are key structural features. The butyl chains in this compound would introduce additional conformational flexibility, with various rotational isomers being possible. However, the core structure of the substituted benzene (B151609) ring is expected to remain largely planar.

Below is a table showcasing selected calculated geometrical parameters for 4-(Dimethylamino)benzaldehyde, which serves as a proxy for understanding the core structure of this compound.

ParameterCalculated Value (Å or °) for DMABA
C=O Bond Length1.221
C-N Bond Length1.371
Ring C-C Bond Length (avg.)1.400
C-C-O Bond Angle124.5
C-N-C Bond Angle118.8

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and the energy required for electronic excitation.

In 4-(dialkylamino)benzaldehydes, the HOMO is typically localized on the electron-donating dialkylamino group and the phenyl ring, while the LUMO is primarily centered on the electron-withdrawing benzaldehyde moiety. This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds.

For the dimethyl analogue (DMABA), the HOMO-LUMO energy gap has been calculated to be approximately 4.31 eV. conicet.gov.ar This relatively large gap suggests good kinetic stability. The substitution of methyl with butyl groups is not expected to drastically alter this gap, though subtle changes may arise from the inductive effects and conformational changes of the longer alkyl chains.

Molecular OrbitalCalculated Energy (eV) for DMABADescription
HOMO-5.74Localized on the dimethylamino group and phenyl ring
LUMO-1.43Localized on the benzaldehyde moiety
HOMO-LUMO Gap4.31Indicates electronic transition energy

The significant difference in electronegativity between the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, coupled with the conjugated π-system, leads to a substantial ground-state dipole moment in this compound. The dibutylamino group acts as an electron donor, pushing electron density into the benzene ring, which is then pulled towards the electron-withdrawing aldehyde group. This inherent charge separation results in a molecule with a permanent electric dipole moment.

DFT calculations are a reliable method for quantifying this dipole moment. For similar molecules, it has been shown that the calculated dipole moments are in good agreement with experimental values derived from solvatochromic studies. rsc.org The magnitude and direction of the dipole moment are important for understanding intermolecular interactions and the molecule's behavior in external electric fields. For this compound, the dipole moment is expected to be oriented along the long axis of the molecule, from the nitrogen atom towards the oxygen atom.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method is highly effective for calculating the energies of electronic transitions, which correspond to the absorption of light, and for characterizing the nature of these excited states.

TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of vertical transitions from the ground state to various excited states. The strength of these transitions is given by the oscillator strength.

For 4-(Dimethylamino)benzaldehyde (DMABA), TD-DFT calculations predict a strong absorption band corresponding to the HOMO to LUMO transition. conicet.gov.ar This transition is responsible for the molecule's characteristic absorption in the UV region. The calculated absorption maximum for DMABA in ethanol (B145695) is around 309 nm, which is in reasonable agreement with the experimental value of 340 nm. conicet.gov.ar The discrepancy is typical for TD-DFT calculations, but the method correctly predicts the nature of the transition. For this compound, a similar strong absorption band is expected, potentially with a slight shift in wavelength due to the different alkyl substituents.

Predicting emission spectra (fluorescence) is more complex as it requires optimizing the geometry of the molecule in its first excited state. The energy difference between the optimized excited state and the ground state then corresponds to the emission energy. For molecules like this compound, a significant Stokes shift (the difference between the absorption and emission maxima) is often observed, which is indicative of a substantial change in geometry and electronic distribution upon excitation.

TransitionCalculated Wavelength (nm) for DMABACalculated Oscillator Strength (f) for DMABAAssignment
S0 → S13160.0001HOMO-1 → LUMO
S0 → S23090.6172HOMO → LUMO

The primary electronic transition in this compound is characterized as an intramolecular charge transfer (ICT) transition. Upon absorption of a photon, an electron is promoted from the HOMO (located on the donor part) to the LUMO (located on the acceptor part). This process leads to a significant increase in the separation of charge within the molecule, resulting in a much larger dipole moment in the excited state compared to the ground state. rsc.org

TD-DFT calculations can quantify the extent of this charge transfer by analyzing the electron density distribution in the ground and excited states. The change in electron density upon excitation clearly shows a migration of charge from the dibutylamino group to the benzaldehyde group. This ICT character is fundamental to the photophysical properties of this compound, including its solvatochromism (the change in color with solvent polarity) and its potential use in applications such as molecular probes and nonlinear optics. Studies on similar molecules have shown that the excited state dipole moment can be substantially larger than the ground state dipole moment, confirming the significant charge transfer upon photoexcitation. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the dynamic behavior of molecules, including conformational changes and interactions with their environment. youtube.comnih.gov This technique has become essential in understanding macromolecular structure-to-function relationships. nih.gov

Protein-Ligand Interaction Modeling

While one vendor source suggests this compound may be involved in hydrogen bond formation and bind with β-amyloid, a protein associated with Alzheimer's disease, detailed peer-reviewed computational studies or molecular dynamics simulations specifically modeling the interaction between this compound and any protein target were not identified in a review of available literature. biosynth.com

To illustrate the typical findings from such a study, the following interactive table presents hypothetical data for the interaction of a ligand with a protein active site, as derived from an MD simulation.

Hypothetical Example: Key Interaction Data from a Protein-Ligand MD Simulation

Interacting Residue Interaction Type Average Distance (Å) Occupancy (%)
ASP 128 Hydrogen Bond 2.85 92.5
TYR 75 π-π Stacking 3.50 75.3
LEU 132 Hydrophobic 3.90 88.1

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Solvent Effects and Environmental Influence

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are used to model these effects explicitly by including solvent molecules (e.g., water) in the simulation box. nih.gov This allows for the investigation of how the solvent affects the ligand's conformation, stability, and its interactions with other molecules. mdpi.com Analysis of radial distribution functions, for instance, can reveal the structure of the solvation shells around the molecule, providing insight into how the solvent molecules organize themselves around the solute. mdpi.com Understanding these interactions is critical, as solvent can mediate protein-ligand binding and influence reaction kinetics. researchgate.net

No specific molecular dynamics studies detailing the influence of different solvents on the dynamic behavior of this compound were found in the surveyed literature.

The table below provides a hypothetical example of how solvent properties could influence a calculated molecular property of a compound.

Hypothetical Example: Solvent Influence on a Calculated Molecular Property

Solvent Dielectric Constant Calculated Dipole Moment (Debye)
Hexane 1.88 4.1
Dichloromethane 9.08 5.3
Ethanol 24.5 5.9

This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.

Computational Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. rsc.org Methods like Density Functional Theory (DFT) are used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. smu.edu By calculating the relative energies of these species, chemists can determine activation energies, reaction enthalpies, and predict the most likely reaction pathway. researchgate.net This computational analysis can reveal step-by-step atomic movements, such as bond formation and cleavage, offering insights that are often difficult to obtain through experimental means alone. smu.edu

No computational studies detailing the reaction mechanisms involving this compound, such as its synthesis or subsequent reactions, were found in the scientific literature. Theoretical investigations could, for example, clarify the mechanism of its formation via nucleophilic aromatic substitution or its participation in condensation reactions.

Table of Compounds

Compound Name
This compound
β-amyloid
Hexane
Dichloromethane
Ethanol

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Fluorescent and Luminescent Materials

The strong fluorescence exhibited by many derivatives of 4-(dibutylamino)benzaldehyde makes it a popular building block for the creation of novel fluorescent and luminescent materials. These materials are at the forefront of innovations in diagnostics, electronics, and sensor technology.

Fluorescent probes and chemosensors are molecules designed to detect the presence of specific analytes through a change in their fluorescence properties. Derivatives of this compound are frequently employed in the design of these sensors due to their responsive fluorescent nature.

The detection of the highly toxic cyanide anion (CN⁻) is of critical importance for environmental and biological monitoring. Schiff bases, formed by the condensation reaction of an aldehyde with a primary amine, are a common structural motif in cyanide sensors. Probes incorporating the this compound unit can be designed to selectively react with cyanide ions.

The sensing mechanism often involves the nucleophilic addition of the cyanide ion to the imine (C=N) bond of the Schiff base. This reaction disrupts the π-conjugation of the molecule, leading to a distinct change in its absorption and emission spectra. This can manifest as a "turn-on" or "turn-off" fluorescent response, or a noticeable color change, allowing for the visual and instrumental detection of cyanide. The sensitivity of these probes can be exceptionally high, with some designs achieving detection limits in the nanomolar range. rsc.orgnih.gov

Probe TypeAnalyteSensing MechanismDetection Limit
Schiff BaseCyanide (CN⁻)Nucleophilic addition to imine bond55 nM rsc.org
Schiff BaseAluminum (Al³⁺)Chelation0.25 µM nih.gov

This table illustrates the detection limits of Schiff base sensors for different ions.

The development of fluorescent probes for detecting specific enzyme activity is a rapidly growing field with significant implications for disease diagnosis and drug discovery. Derivatives of 4-(dialkylamino)benzaldehyde have been utilized to create probes for enzymes such as aldehyde dehydrogenase (ALDH). illinois.edunih.gov ALDH is a key enzyme involved in cellular detoxification and is considered a biomarker for certain cancer stem cells. nih.govgoogle.com

The general mechanism for these probes involves the enzymatic oxidation of the aldehyde group to a carboxylic acid. This transformation alters the electronic properties of the fluorophore, leading to a significant change in its fluorescence intensity. For instance, a probe that is initially weakly fluorescent can become highly fluorescent upon interaction with ALDH, providing a "turn-on" signal that is proportional to the enzyme's activity. Researchers have developed near-infrared (NIR) fluorescent probes based on benzaldehyde (B42025) derivatives for ALDH detection, which offer advantages such as deeper tissue penetration and lower background fluorescence. nih.gov

Probe NameTarget EnzymeFluorescence ChangeKey Feature
AlDeSenseAldehyde Dehydrogenase 1A1 (ALDH1A1)20-fold increaseHigh selectivity for ALDH1A1 illinois.edu
Probe-ALDHAldehyde Dehydrogenase (ALDH)"Turn-on" NIR fluorescenceLow detection limit (0.03 U·mL⁻¹) nih.gov

This table summarizes the characteristics of fluorescent probes for aldehyde dehydrogenase.

The bright fluorescence and potential for targeted functionality make derivatives of this compound valuable tools for biological imaging. chemimpex.com These compounds can be engineered to act as fluorescent stains for specific cellular components or to report on the physiological environment within a cell. For example, fluorescent probes have been developed to visualize lipid droplets within cancer cells, which can serve as biomarkers for diagnosis and prognosis. nih.gov The ability to design probes with emission wavelengths spanning the visible to near-infrared spectrum is particularly advantageous for in vivo imaging, as longer wavelengths can penetrate deeper into biological tissues with less scattering. rsc.org

EmitterHostMax. EQE (%)Emission ColorCIE Coordinates
Ph-BPA-BPINondoped4.56Deep-blue(0.15, 0.08) cityu.edu.hk
Py-BPA-BPINondoped5.64Sky-blue(0.17, 0.29) cityu.edu.hk
RB-11CBP3.3Green(0.29, 0.52) mdpi.com

This table presents performance data for selected OLED devices using different emitter materials.

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This is the opposite of the more common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Molecules containing rotatable groups, such as the phenyl rings in tetraphenylethylene (TPE), are classic examples of AIE luminogens (AIEgens). The this compound scaffold, with its potential for incorporation into larger, more complex structures with rotatable bonds, is a promising candidate for the design of new AIEgens. By strategically synthesizing derivatives that possess restricted intramolecular motion in the aggregated state, it is possible to create novel materials with strong solid-state emission for applications in areas such as OLEDs, sensors, and bioimaging. For instance, benzothiadiazole derivatives functionalized with triphenylamine or tetraphenylethylene have been shown to exhibit remarkable AIE characteristics. nih.gov

Fluorescent Probes and Chemosensors for Analyte Detection

Development of Nonlinear Optical (NLO) Chromophores and Materials

This compound serves as a fundamental building block for a variety of NLO chromophores. These chromophores are organic molecules designed to exhibit a strong nonlinear response to incident light, a property essential for technologies that involve the manipulation of light. The dibutylamino group acts as an effective electron donor, which, when paired with a suitable electron-accepting moiety and a π-conjugated bridge, can lead to molecules with large second- and third-order NLO susceptibilities. The versatility of the benzaldehyde functional group allows for straightforward chemical modification, enabling the synthesis of a diverse array of chromophores with optimized properties for specific applications.

Two-Photon Absorption (2PA) Initiators for 3D Microfabrication

One of the most promising applications of chromophores derived from this compound is in the field of two-photon absorption (2PA) induced polymerization, a cornerstone of high-precision 3D microfabrication. This technique allows for the creation of complex three-dimensional structures with sub-micrometer resolution.

The efficiency of a 2PA initiator is quantified by its two-photon absorption cross-section (σ₂PA). A larger σ₂PA value indicates a higher probability of simultaneously absorbing two photons, which is crucial for initiating polymerization at lower laser intensities, thereby minimizing damage to the material. The design of chromophores with enhanced σ₂PA often involves the creation of molecules with a D-π-D (donor-π-donor) or D-π-A (donor-π-acceptor) structure. The 4-(dibutylamino)phenyl moiety serves as a potent electron-donating end-group in these designs.

Research into related triphenylamine derivatives has shown that increasing the planarity of the molecule and extending the conjugation length can lead to a significant enhancement of the TPA cross-section. For instance, creating a methylene (B1212753) bridge within a triphenylamine scaffold to increase planarity resulted in a TPA cross-section of approximately 4800 GM, a fourfold increase compared to its non-bridged counterpart rsc.org. While specific σ₂PA values for direct derivatives of this compound are not widely reported in comparative studies, the principles of enhancing σ₂PA through molecular design are well-established. The strategy involves optimizing the intramolecular charge transfer characteristics, which can be fine-tuned by pairing the strong donating dibutylamino group with various π-bridges and acceptor groups rsc.org. For example, studies on D–π–D two-photon absorbers have demonstrated their utility as efficient photoinitiators for the polymerization of acrylate monomers instras.com.

Table 1: Two-Photon Absorption (TPA) Cross-Sections of Selected Chromophores

Chromophore Type Key Structural Feature Max. TPA Cross-Section (GM) Reference
Triphenylamine Derivative Methylene-bridged for planarity ~4800 rsc.org
D-π-D Chromophores Dialkylamino donor groups Substantially lower polymerization threshold than conventional initiators instras.com

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

In two-photon induced polymerization, the process begins with the simultaneous absorption of two photons by the initiator molecule. This excites the molecule to a higher energy state. For radical polymerization, the excited initiator then undergoes a process to generate free radicals. One common mechanism is photoinduced electron transfer. In a system containing the chromophore (photosensitizer) and a co-initiator (e.g., an amine), the excited chromophore can interact with the co-initiator.

The photoexcited D-π-D or D-π-A core of the initiator, being electron-rich, can efficiently transfer an electron to a suitable acceptor, leading to the generation of radicals that initiate the polymerization of monomers like acrylates instras.comrsc.org. The efficiency of this process is dependent on the energy levels of the excited chromophore and the electron affinity of the acceptor. Alternatively, some initiator molecules are designed to undergo unimolecular fragmentation upon excitation to directly produce initiating radicals nih.gov. While the specific mechanisms for this compound derivatives would depend on the final chromophore structure, the fundamental principle relies on its strong electron-donating nature to facilitate the initial photo-event instras.com.

Electro-Optic (EO) Materials

Electro-optic materials are crucial for modern telecommunications, as they enable the modulation of light signals by an electric field. The key performance metric for these materials is the electro-optic coefficient (r₃₃). Chromophores derived from this compound can be incorporated into polymer matrices to create guest-host EO materials or chemically bonded as side-chains to a polymer backbone.

Photorefractive Polymeric Composites

Photorefractive materials are capable of reversibly changing their refractive index in response to non-uniform illumination. This property is exploited in applications such as holographic data storage and real-time optical image processing. A typical photorefractive polymer composite consists of a photoconducting polymer host, a sensitizer, a plasticizer, and an NLO chromophore.

Chromophores derived from this compound can serve as the NLO component in these composites. The photorefractive effect arises from a sequence of events: photogeneration of charge carriers, transport of these carriers, trapping of the carriers in different regions, and the creation of a space-charge electric field. This internal electric field then modulates the refractive index of the material via the electro-optic effect of the aligned NLO chromophores. A composite material using a poly((4-diphenylamino)benzyl acrylate) (PDAA) host, which has a similar donor structure, demonstrated high sensitivity and a maximum diffraction efficiency of 480% at an applied electric field of 40 V/μm researchgate.net. Another study on a composite containing a dibutylamino-functionalized chromophore reported a diffraction efficiency of 92% at an electric field of 30 V/μm, demonstrating its potential for holographic applications .

Table 2: Performance of Photorefractive Composites with Related Donor Structures

Host Polymer / Chromophore Donor Diffraction Efficiency Applied Electric Field (V/μm) Reference
Poly((4-diphenylamino)benzyl acrylate) based 480% 40 researchgate.net
Carbazole-substituted polysiloxane / Dibutylamino-functionalized chromophore 92% 30

Optical Power Limiting

Optical power limiting (OPL) materials are designed to protect sensitive optical sensors and human eyes from damage by high-intensity laser beams. These materials exhibit high transmittance at low light intensities but become opaque at high intensities. One of the mechanisms responsible for OPL is reverse saturable absorption (RSA), where the excited-state absorption cross-section is much larger than the ground-state absorption cross-section.

Chromophores based on this compound can be engineered to exhibit strong RSA. The strong intramolecular charge transfer character, facilitated by the dibutylamino donor group, can lead to a large population of the excited state under high-intensity illumination, resulting in significant absorption. While specific data for this compound derivatives is scarce, a study on a similar compound, {(1Z)-[4-(Dimethylamino)phenyl]methylene} 4-nitrobenzocarboxy hydrazone monohydrate, demonstrated optical limiting behavior with a threshold as low as 1.5 J/cm² nih.gov. This suggests that chromophores with dialkylamino-benzaldehyde structures are promising candidates for OPL applications.

Integration into Polymeric Systems

The incorporation of this compound and its derivatives into polymeric matrices has been shown to be a viable strategy for tailoring the properties of these materials for specific applications.

Enhancing Polymer Properties (Thermal Stability, Mechanical Strength)

Research has indicated that the addition of specific additives can significantly enhance the thermal stability and mechanical properties of polymers. While direct studies detailing the impact of this compound on these specific polymer properties are not extensively documented in the available literature, the general principle of using aromatic aldehydes and their derivatives as building blocks or modifiers in high-performance polymers is well-established. For instance, the incorporation of rigid aromatic structures can increase the thermal stability of polymers by raising their decomposition temperature. Similarly, the introduction of specific functional groups can promote intermolecular interactions, leading to improved mechanical strength. Polyimides, for example, are known for their exceptional thermal stability, and research has shown that their properties can be further tuned by incorporating different monomers, including those with benzimidazole units that introduce strong hydrogen bonding. researchgate.net The addition of fillers is another common strategy to enhance these properties in polymer composites. researchgate.netnih.gov

Table 1: General Effects of Additives on Polymer Properties

PropertyGeneral Effect of Aromatic Additives
Thermal StabilityOften increased due to the rigidity of the aromatic rings.
Mechanical StrengthCan be improved through enhanced intermolecular forces.
Glass Transition Temp.May be elevated, indicating a more rigid polymer network.

Probes for Polymer Dynamics (Glass Transition, Crystallization)

While direct studies on this compound as a probe are limited, a closely related compound, (4,4'-(N,N-dibutylamino)-(E)-nitrostilbene) (DBANS), has been effectively utilized as a fluorescent probe to investigate the complex dynamics of polymers, such as glass transition and crystallization. kuleuven.be These charge-transfer probes are particularly useful in non-polar polymers like polyolefins, which lack the inherent dipoles necessary for techniques like dielectric spectroscopy. kuleuven.be

By doping a polymer with a small amount of a fluorescent probe like DBANS, researchers can monitor changes in the local environment of the polymer matrix. The fluorescence emission of these probes is often sensitive to the mobility of the polymer chains. As the polymer undergoes a phase transition, such as the glass transition (the temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state), the mobility of the polymer chains changes, which in turn affects the fluorescence properties of the probe. This allows for the determination of the glass transition temperature. rsc.orgresearchgate.net Similarly, the process of crystallization, where polymer chains organize into ordered structures, can be monitored by observing changes in the probe's fluorescence, as the local concentration and environment of the probe are altered during this process. kuleuven.be

Table 2: Application of Fluorescent Probes in Polymer Dynamics

Polymer Dynamic ProcessPrinciple of Detection with Fluorescent Probes
Glass Transition Changes in polymer chain mobility affect the probe's fluorescence intensity and wavelength. rsc.org
Crystallization The ordering of polymer chains alters the local environment and concentration of the probe, leading to detectable changes in fluorescence. kuleuven.be

Dyes and Pigments for Textile and Coating Industries

This compound serves as a crucial intermediate in the synthesis of a variety of dyes and pigments. The presence of the electron-donating dibutylamino group and the electron-withdrawing aldehyde group creates a push-pull system that is characteristic of many chromophores. This inherent electronic structure is fundamental to the development of colored compounds.

A significant class of dyes synthesized from aromatic amines and aldehydes are azo dyes, which are characterized by the -N=N- functional group. mdpi.comekb.eg The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. jbiochemtech.comunb.ca While specific examples of dyes synthesized directly from this compound are not detailed in the provided search results, the general synthetic routes are well-established. For instance, a heterocyclic amine can be diazotized and then coupled with various naphthols to produce a range of colors. mdpi.com The resulting dyes can be applied to various textile fibers, including nylon and polyester, yielding shades from pink to red and brown. mdpi.com

Applications in Three-Dimensional Data Storage

An emerging and highly specialized application for derivatives of this compound is in the field of three-dimensional (3D) optical data storage. photonics.comnih.gov This technology aims to significantly increase data storage density by utilizing the entire volume of a storage medium, rather than just its surface. researchgate.net A key enabling technology for 3D optical data storage is two-photon absorption (TPA). photonics.commdpi.com

In TPA, a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This phenomenon is highly localized to the focal point of a laser beam, allowing for the precise writing of data in three dimensions within a photosensitive material. photonics.comrepec.org

Research has shown that molecules with a D–π–A–π–D (donor-pi bridge-acceptor-pi bridge-donor) structure can exhibit large two-photon absorption cross-sections. mdpi.com A derivative of this compound, specifically (2E,6E)-2,6-bis(4-(dibutylamino)benzylidene)-4-methylcyclohexanone, has been investigated as a high-performing Norrish Type II photoinitiator. researchgate.net Photoinitiators are molecules that, upon absorbing light, generate reactive species (such as free radicals or acids) that can trigger a chemical reaction, like polymerization. instras.comnih.gov In the context of 3D data storage, the localized polymerization initiated by two-photon absorption can be used to create voxels (3D pixels) with a different refractive index or fluorescence properties, which can then be read as stored data. photonics.comnih.gov

The development of highly sensitive two-photon initiators is crucial for the practical implementation of 3D optical data storage, as it allows for faster writing speeds and lower laser power requirements. repec.org The investigation of compounds derived from this compound highlights their potential in creating the advanced materials necessary for next-generation data storage technologies. mdpi.com

Investigations in Biological and Medicinal Chemistry

Role as Building Blocks in Pharmaceutical Synthesis

4-(Dibutylamino)benzaldehyde serves as a versatile intermediate and a valuable building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors. Its chemical structure, featuring a reactive aldehyde group and a tertiary amino group, allows it to participate in a variety of chemical reactions, facilitating the efficient construction of target molecules with potential biological activity. Researchers utilize this compound to design and develop novel organic compounds for these industries.

Modulation of Enzyme Activity

The interaction of this compound with enzymes is a key area of study, particularly its effects on aldehyde dehydrogenases.

Research into the inhibitory effects of 4-(dialkylamino)benzaldehydes on aldehyde dehydrogenase (ALDH) has included the dibutyl- derivative. Studies have shown that this compound exhibits a low binding affinity for the ALDH1 isoform. This is in contrast to other analogs such as 4-(N,N-dipropylamino)benzaldehyde, which has been identified as a potent, reversible inhibitor of class 1 ALDH.

Comparative ALDH1 Affinity of 4-(Dialkylamino)benzaldehyde Analogs
CompoundReported ALDH1 Binding/Inhibition
4-(Dimethylamino)benzaldehyde (B131446)Low binding affinity
4-(Diethylamino)benzaldehyde (DEAB)Potent inhibitor, often used as a pan-inhibitor
4-(Dipropylamino)benzaldehyde (DPAB)Potent, reversible inhibitor
This compoundLow binding affinity

While the broader class of dialkylaminobenzaldehydes has been studied for ALDH inhibition, specific data on the isoform selectivity of this compound are limited. The primary finding indicates a low affinity for ALDH1, but detailed investigations into its effects on other ALDH isoforms have not been extensively reported.

The precise mechanism of inhibition for this compound has not been elucidated in the available research. Studies on its close analog, 4-(diethylamino)benzaldehyde (DEAB), have shown that it can act as a reversible, competitive inhibitor for some ALDH isoforms while being an irreversible inhibitor for others. However, due to the observed low binding affinity of the dibutyl- variant for ALDH1, its mechanistic pathway has not been a focus of detailed study.

Currently, there is no scientific literature available that documents or investigates the interactions between this compound and protease enzymes such as pepsin or trypsin.

Aldehyde Dehydrogenase (ALDH) Inhibition

Interactions with Nucleic Acids (e.g., ctDNA)

Investigations into the potential interactions of this compound with nucleic acids, such as calf thymus DNA (ctDNA), have not been reported in the scientific literature.

Design of Ligands for Specific Biological Targets

The design of ligands for specific biological targets is a cornerstone of modern drug discovery. This process involves the identification and optimization of molecules that can selectively bind to biological macromolecules, such as receptors or enzymes, to modulate their function and achieve a therapeutic effect.

The cannabinoid receptor 2 (CB2) is a component of the endocannabinoid system and is primarily expressed in immune cells. mdpi.com This makes it an attractive therapeutic target for a variety of conditions, including inflammatory and immunological disorders. mdpi.com Ligands that act on the CB2 receptor can be classified as agonists, antagonists, or inverse agonists. While agonists activate the receptor to produce a biological response, inverse agonists bind to the same receptor and inhibit its constitutive (baseline) activity. rsc.org

The development of selective CB2 receptor ligands is an active area of research, with strategies such as molecular hybridization and scaffold hopping being employed to design compounds with improved activity and selectivity. rsc.orgrsc.org While numerous compounds have been designed and synthesized as CB2 receptor inverse agonists, a review of the scientific literature reveals no specific studies investigating this compound for this particular activity. For instance, the compound SR144528 is a well-known CB2 inverse agonist used in research to probe the function of this receptor. mdpi.compatsnap.com

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govnih.gov This "pharmacophore model" can then be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. nih.govresearchgate.net This approach allows researchers to identify novel molecules that are likely to be active at the target of interest, thereby accelerating the drug discovery process. nih.govnih.gov

Pharmacophore-based virtual screening is a mature technology in medicinal chemistry, often used for "scaffold hopping" to discover new chemical classes with a desired biological activity. The process can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the 3D structure of the biological target. researchgate.net Despite the widespread use of these techniques in identifying and optimizing lead compounds, there are no published studies that specifically report the use of this compound in pharmacophore modeling or virtual screening campaigns.

Anti-proliferative Activity in Cancer Research

Benzaldehyde (B42025) derivatives have been investigated for their potential anti-cancer properties. researchgate.netnih.gov Some studies have shown that certain benzaldehyde compounds can induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells. nih.govnih.gov One area of focus has been the investigation of substituted benzaldehydes as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme superfamily that is overexpressed in various cancers and is associated with cancer stem cell populations. acs.orgnih.govresearchgate.net

A study exploring the expansion of the 4-(Diethylamino)benzaldehyde (DEAB) scaffold for its impact on ALDH activity and anti-proliferative effects in prostate cancer provides some context for this compound. acs.org In this research, while DEAB is a known pan-inhibitor of ALDH isoforms, early work cited within the study indicated that this compound exhibited low binding affinity for the ALDH1 isoform, with no information provided on its selectivity for other ALDH isoforms. acs.orgnih.gov The primary focus of the study was on novel analogues of DEAB, some of which showed significantly increased cytotoxicity against prostate cancer cell lines compared to the parent compound. nih.govresearchgate.net

The anti-proliferative activity of several DEAB analogues was evaluated against three prostate cancer cell lines: PC3, DU145, and LNCaP. The results, as summarized in the table below, highlight the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for some of the more potent compounds from that study.

CompoundPC3 IC50 (μM)DU145 IC50 (μM)LNCaP IC50 (μM)
DEAB>200>200>200
Analogue 1315010060
Analogue 14476132
Analogue 188011041
Analogue 1912014070

While the direct anti-proliferative activity of this compound was not a focus of this particular study, the finding of its low affinity for ALDH1 suggests that its potential as an anti-cancer agent via this mechanism may be limited compared to other analogues. acs.orgnih.gov

Fundamental Mechanistic Studies and Reactivity Profiling

Reaction Kinetics and Thermodynamic Analyses of Derivatives

While specific kinetic and thermodynamic data for 4-(Dibutylamino)benzaldehyde are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds, such as 4-(dimethylamino)benzaldehyde (B131446). The primary reaction of the aldehyde group is the Knoevenagel condensation, a nucleophilic addition followed by dehydration.

The reaction kinetics of Knoevenagel condensations involving substituted benzaldehydes are highly dependent on the electronic nature of the substituents. Electron-releasing groups, like the dibutylamino group, decrease the electrophilicity of the aldehyde's carbonyl carbon. This typically slows down the initial nucleophilic attack, which is often the rate-determining step. Conversely, electron-withdrawing groups accelerate the reaction.

A study on the condensation of various substituted benzaldehydes with Meldrum's acid, catalyzed by piperidine (B6355638), demonstrated this trend. The reaction follows second-order kinetics, and a positive Hammett plot value (ρ = 1.226) indicated that the reaction is facilitated by electron-withdrawing substituents. For aldehydes with electron-donating groups like dimethylamino, the rate of reaction was observed to be slower.

Activation parameters for such reactions can be calculated from the temperature dependence of the rate constants. For a series of substituted benzaldehydes reacting with Meldrum's acid, the following thermodynamic data were determined:

ParameterValue Range for Substituted Benzaldehydes
Enthalpy of Activation (ΔH#)28.3 - 44.1 kJ/mol
Entropy of Activation (ΔS#)-165.8 to -211.0 J/mol·K
Gibbs Free Energy of Activation (ΔG#)80.5 - 84.8 kJ/mol

Note: Data is for a series of substituted benzaldehydes in a Knoevenagel condensation and is used to illustrate typical values for this reaction type.

The consistently high and negative entropy of activation (ΔS#) suggests a highly ordered transition state, which is characteristic of the bimolecular nature of the condensation reaction.

Electron Transfer Processes and Their Influence on Photophysical Properties

The photophysical properties of this compound are dominated by intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-donating dibutylamino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting benzaldehyde (B42025) moiety.

This ICT process results in a significant increase in the dipole moment of the excited state compared to the ground state. Consequently, the compound exhibits strong positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the polarity of the solvent increases. This is due to the stabilization of the more polar excited state by polar solvent molecules.

In molecules containing multiple identical "push-pull" chromophores arranged symmetrically, an excited state can localize on one of the units, breaking the initial symmetry of the molecule. This phenomenon, known as symmetry-breaking charge transfer (SBCT), leads to the formation of a charge-separated state. While this compound itself is a single push-pull unit, it serves as a fundamental building block for larger, symmetrical molecules where SBCT can occur. In such systems, the initial excitation is spread over the molecule, but it rapidly localizes onto one of the donor-acceptor arms, creating a large dipole moment and making the emission highly sensitive to the solvent environment.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor and an acceptor. The efficiency of this transfer is highly dependent on the distance between the two and the spectral overlap of the donor's emission and the acceptor's absorption. Chromophores based on the this compound scaffold can be designed to act as either donors or acceptors in FRET-based probes. By modifying the π-conjugated system, the absorption and emission spectra can be tuned. For a molecule containing the 4-(dibutylamino)phenyl moiety to be an effective FRET partner, key conditions must be met:

ConditionDescription
Spectral OverlapThe emission spectrum of the donor must significantly overlap with the absorption spectrum of the acceptor.
DistanceThe donor and acceptor must be in close proximity, typically within 1-10 nanometers.
Dipole OrientationThe transition dipole moments of the donor and acceptor should be favorably oriented.

Photoreactivity Mechanisms (e.g., Radical Formation, Exciplexes)

The photoreactivity of aminobenzaldehydes can involve the formation of radical species. While direct studies on this compound are scarce, research on the analogous compound 4-dimethylaminophenol (DMAP) shows that it readily autoxidizes to form a 4-(N,N-dimethylamino)phenoxyl radical. This radical is unstable and can participate in further reactions. It is plausible that under certain oxidative and photolytic conditions, the 4-(dibutylamino)phenyl moiety could also form radical cations or other reactive intermediates, although these pathways are not as common as the non-destructive ICT processes that lead to fluorescence.

Influence of Structural Modifications on Reactivity

Structural modifications to the this compound framework have a profound impact on its reactivity and photophysical properties.

Modification of the Aldehyde Group: Condensation of this compound with active methylene (B1212753) compounds, such as 1,3-dimethylbarbituric acid, extends the π-conjugated system. This leads to the formation of merocyanine dyes. A study on the synthesis of 5-[4-(N,N-Dibutylamino)benzylidene]-1,3-dimethylpyrimidine-2,4,6-trione showed that this modification results in a molecule with strong blue-light absorption and pronounced solvatochromic behavior, stemming from the enhanced push-pull character across the newly formed double bond.

Modification of the Amino Group: The nature of the alkyl substituents on the nitrogen atom influences the electron-donating strength and the steric environment. Comparing dimethylamino with dibutylamino groups, the longer butyl chains increase solubility in nonpolar solvents and can introduce steric hindrance that may affect planarity and, consequently, the efficiency of charge transfer. Studies on different 4-(dialkylamino)benzaldehydes have shown that the site of alkylation (at the nitrogen versus the carbonyl oxygen) can be selectively controlled by the choice of alkylating agent, demonstrating how subtle structural changes influence reaction pathways.

Q & A

What are the optimal synthetic routes for 4-(dibutylamino)benzaldehyde, and how can reaction yields be maximized?

Level: Basic
Methodological Answer:
A high-yield synthesis involves condensation reactions, such as the formation of biamides. For example, this compound reacts with 2-phenylacetamide in a 1:2 molar ratio under reflux in ethanol, catalyzed by acetic acid. The reaction is monitored via TLC, and the product is purified by recrystallization (85% yield) . Key factors for yield optimization include:

  • Stoichiometric control : Ensure excess nucleophile (e.g., acetamide) to drive the reaction.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for Schiff base formation.
  • Temperature : Reflux conditions (70–80°C) balance reaction rate and side-product minimization.

How is this compound characterized structurally, and what analytical techniques are critical?

Level: Basic
Methodological Answer:
Structural characterization typically involves:

  • NMR spectroscopy : 1H^1H NMR confirms the aldehyde proton at δ 9.8–10.0 ppm and dibutylamino group protons at δ 3.2–3.5 ppm (methylene) and δ 0.9–1.6 ppm (alkyl chains) .
  • X-ray crystallography : Single-crystal analysis reveals planar geometry of the benzaldehyde core and dihedral angles between substituents (e.g., C-N-C bond angles of ~120°) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 486.2) validates molecular weight .

What are the key safety considerations when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
Safety protocols align with its GHS classification (skin/eye irritation, STOT SE 3):

  • Personal protective equipment (PPE) : N95 respirator, nitrile gloves, and goggles to prevent inhalation/contact .
  • Ventilation : Use fume hoods during synthesis due to volatility (boiling point: 198–200°C at 3 mmHg) .
  • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes .

How does the electronic structure of this compound influence its reactivity in condensation reactions?

Level: Advanced
Methodological Answer:
The dibutylamino group acts as an electron-donating substituent, activating the benzaldehyde core via resonance:

  • Nucleophilic attacks : The amino group increases electron density at the para-position, enhancing reactivity toward nucleophiles (e.g., amines, hydrazides) .
  • Steric effects : Bulky dibutyl groups may hinder reactions at the ortho positions, directing selectivity to the aldehyde group.
  • Kinetic studies : UV-Vis spectroscopy monitors reaction progress by tracking aldehyde conversion (λmax ~270 nm) .

What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?

Level: Advanced
Methodological Answer:
Crystallization challenges include:

  • Low melting points : Derivatives often form oils; slow cooling (0.5°C/min) in ethanol/water mixtures promotes crystal nucleation .
  • Polymorphism : Screen solvents (e.g., DCM/hexane vs. acetone) to isolate stable polymorphs.
  • Data collection : High-resolution X-ray data (e.g., SHELXL refinement) resolves disorder in alkyl chains .

How can computational methods predict the biological activity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with cytotoxic activity .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with IC50 assays .
  • QSAR models : Train models on derivatives’ logP and polar surface area to predict permeability and bioavailability .

What role does this compound play in synthesizing pharmaceutical intermediates?

Level: Advanced
Methodological Answer:
It serves as a precursor for:

  • Anticancer agents : Condensation with hydrazides forms bisamides with cytotoxic activity (e.g., IC50 values <10 µM in MCF-7 cells) .
  • Cardiovascular drugs : Used in dronedarone synthesis via nitrobenzofuran intermediates .
  • Chiral catalysts : Asymmetric aldol reactions exploit its aldehyde group for enantioselective alcohol synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.